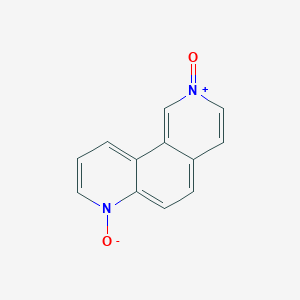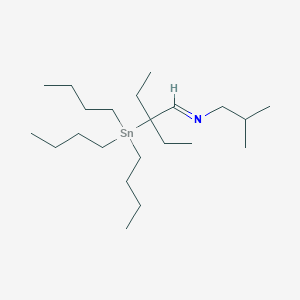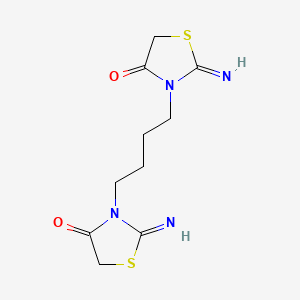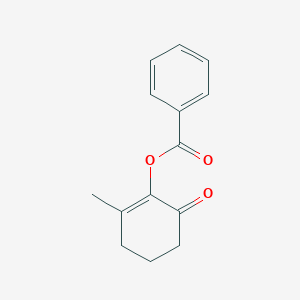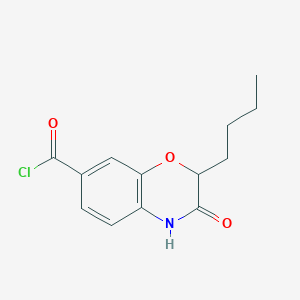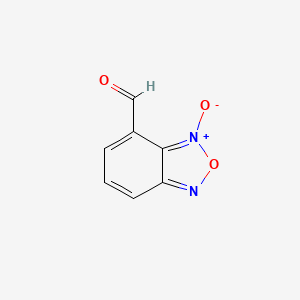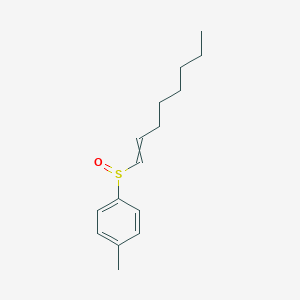![molecular formula C21H32O3Si2 B14588459 Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-70-6](/img/structure/B14588459.png)
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound that features a silicon atom bonded to a methyl group, two phenyl groups, and a 2-(triethoxysilyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
Ph2SiH+CH2=CH(Si(OEt)3)→Ph2SiCH2CH2Si(OEt)3
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with triethoxysilyl groups.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of catalysts such as cobalt(II) chloride or rhodium.
Substitution: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethoxysilane can be used in the presence of metal catalysts.
Substitution: Hydrolysis can be carried out using water or aqueous acids.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Silanols and siloxanes.
Applications De Recherche Scientifique
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Medicine: Investigated for its use in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone rubbers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bond in the compound can add across carbon-carbon multiple bonds, facilitated by metal catalysts. This reaction mechanism is crucial for its applications in organic synthesis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: An organosilicon compound with similar reactivity but lacks the phenyl groups.
Trimethylsilyl Group Compounds: Compounds with trimethylsilyl groups exhibit similar chemical inertness and are used in various applications.
Uniqueness
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of both phenyl and triethoxysilyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in specialized applications where both hydrophobicity and reactivity towards silica surfaces are desired.
Propriétés
Numéro CAS |
61210-70-6 |
|---|---|
Formule moléculaire |
C21H32O3Si2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
triethoxy-[2-[methyl(diphenyl)silyl]ethyl]silane |
InChI |
InChI=1S/C21H32O3Si2/c1-5-22-26(23-6-2,24-7-3)19-18-25(4,20-14-10-8-11-15-20)21-16-12-9-13-17-21/h8-17H,5-7,18-19H2,1-4H3 |
Clé InChI |
JUKCCOXXTHCFPG-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


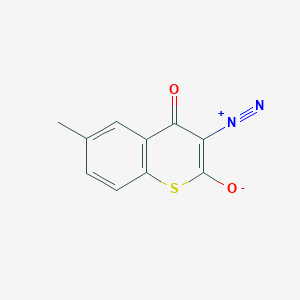

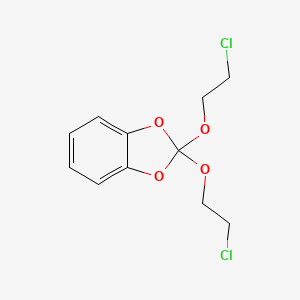
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)

![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
